

Poziotinib vs mobocertinib EGFR exon 20 insertion efficacy

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Compound Focus: Poziotinib

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Efficacy and Clinical Status at a Glance

Feature	Poziotinib	Mobocertinib
Overall Clinical Status	Investigational; primary endpoint not met in overall cohort in recent trial [1]	Voluntarily withdrawn from the US market [1] [2] [3]
Key Trial (Phase)	ZENITH20 (Phase 2) [1]	EXCLAIM (Phase 1/2) [1] & EXCLAIM-2 (Phase 3) [2]
Reported Objective Response Rate (ORR)	14.8% (overall cohort, ZENITH20) [1]	28% (platinum-pretreated, EXCLAIM) [1]
	32% (investigator-assessed, other trial) [4]	32% (1st-line, EXCLAIM-2) [2]
Reported Median PFS	5.5 months (other trial) [4]	7.3 months (platinum-pretreated, EXCLAIM) [1]
		9.6 months (1st-line, EXCLAIM-2) [2]

Feature	Poziotinib	Mobocertinib
Impact of Insertion Location	Highly impactful [1] [4]	Not significant [1]

| **ORR by Location** | **Near-loop:** 46% [4] **Far-loop:** 0% [4] | **Near-loop:** Similar to far-loop [1] | | **PFS by Location** | **Near-loop:** 11.1 months **Far-loop:** 3.5 months [1] | **Near-loop:** 12.0 months **Far-loop:** 13.0 months [1] | | **Tumor Size Reduction** | **Near-loop:** -25.9% **Far-loop:** -9.8% [1] | **Near-loop:** -38.5% **Far-loop:** -34.1% [1] |

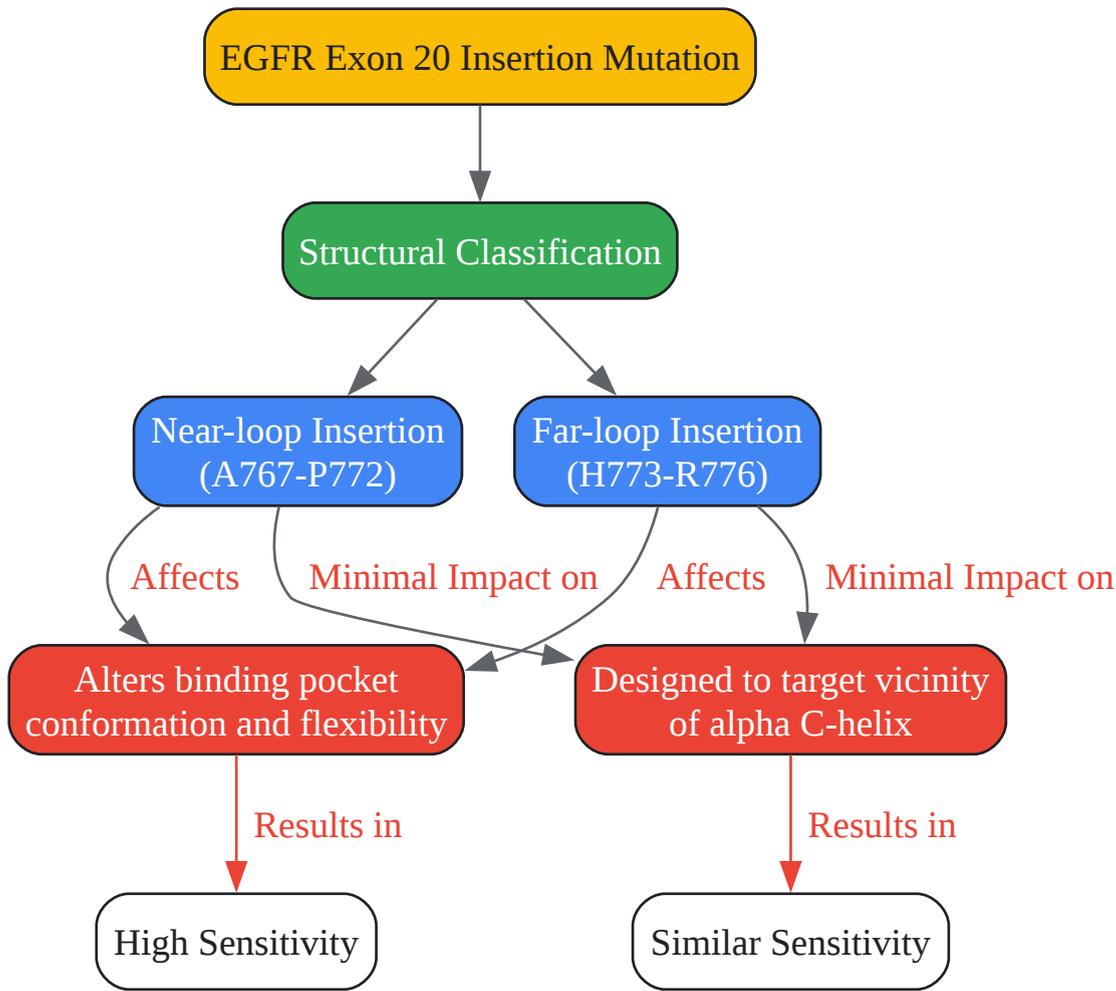
Differential Impact of Insertion Location

A critical finding from recent research is that EGFR exon 20 insertions are not a single entity. They are structurally heterogeneous and can be classified as "near-loop" (amino acids A767 to P772) or "far-loop" (H773 to R776) insertions, which respond differently to various TKIs [1] [4].

Preclinical Insights and Mechanism

- **In Vitro Sensitivity Screening:** Testing in Ba/F3 cell lines expressing various exon 20 insertions showed that **poziotinib**, afatinib, and ziplertinib were significantly more potent against near-loop than far-loop insertions. In contrast, mobocertinib showed similar IC50 values across both groups, with a slight trend toward greater sensitivity in far-loop insertions [1].
- **Molecular Dynamics Simulations:** Long-timescale simulations revealed that EGFR with near-loop insertions has enhanced conformational flexibility and multiple intermediate states, which may influence TKI binding kinetics. This structural difference is a proposed mechanism for the varying drug sensitivities observed [1].

The relationship between insertion location and TKI sensitivity is summarized in the following workflow:



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Overview of Key Clinical Trials and Protocols

The data in the summary table is derived from specific clinical trials with distinct methodologies.

Pozitotinib: ZENITH20 and Phase II Trial (NCT03066206)

- **Trial Design:** These were open-label, multi-center Phase II trials evaluating **pozitotinib** in patients with advanced NSCLC harboring EGFR exon 20 mutations [1] [4].
- **Primary Endpoint:** The primary endpoint for these studies was **Objective Response Rate (ORR)** as assessed by the investigators or a blinded independent central review (BICR) using RECIST version 1.1 criteria [4].

- **Patient Population:** The trials enrolled heavily pre-treated patients; in one study, 94% of participants had received at least one prior systemic therapy, and 88% had received prior platinum-based chemotherapy [4].
- **Key Exploratory Analysis:** A pre-planned exploratory analysis evaluated the correlation between EGFR exon 20 insertion location (near-loop vs. far-loop) and clinical efficacy metrics, including ORR, PFS, and tumor size reduction [1].

Mobocertinib: EXCLAIM and EXCLAIM-2 Trials

- **EXCLAIM Trial (Phase I/II, NCT02716116):** This trial established the efficacy of mobocertinib (160 mg once daily) in a cohort of platinum-pretreated patients. The primary endpoint was also **ORR** confirmed by BICR [1].
- **EXCLAIM-2 Trial (Phase III, NCT04129502):** This was the confirmatory, open-label, randomized Phase III trial comparing first-line mobocertinib versus platinum-based chemotherapy in patients with EGFR ex20ins+ advanced/metastatic NSCLC [2].
- **Primary Endpoint:** The primary endpoint for EXCLAIM-2 was **Progression-Free Survival (PFS)** by blinded independent central review. The study was stopped after a pre-specified interim analysis concluded it was unlikely to meet its primary endpoint, showing a median PFS of 9.6 months for both arms (HR=1.04) [2].

Conclusion for Researchers

In summary, for researchers and drug development professionals:

- **Pozitotinib** demonstrates a **location-dependent efficacy profile**, showing promising activity specifically in **near-loop insertions** but minimal activity in far-loop insertions. This highlights the necessity of mutation location testing for patient selection in its future development [1] [4].
- **Mobocertinib**, while showing initial activity across insertion types, is **no longer an approved therapy** due to a lack of superior efficacy over standard chemotherapy in a first-line setting, as confirmed by its phase III trial results [2] [3].

The emerging treatment paradigm strongly suggests that precise structural classification of EGFR exon 20 insertion mutations is essential for selecting the most effective targeted therapy.

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